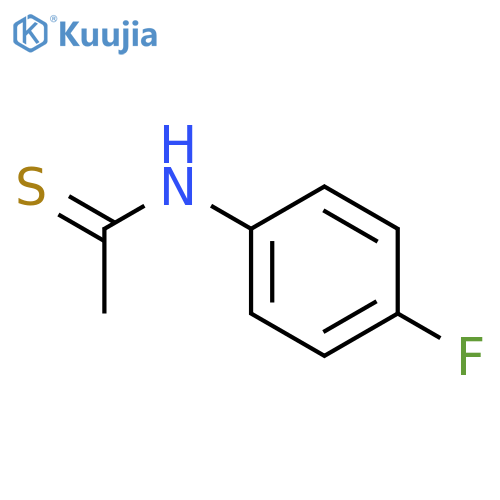Cas no 351-84-8 (N-(4-fluorophenyl)ethanethioamide)

351-84-8 structure
商品名:N-(4-fluorophenyl)ethanethioamide
N-(4-fluorophenyl)ethanethioamide 化学的及び物理的性質
名前と識別子
-
- N-(4-fluorophenyl)ethanethioamide
- 4'-Fluorothioacetanilide
- Acetanilide,4'-fluorothio
- p-Fluorothioacetanilide
- Acetanilide, 4'-fluorothio- (8CI)
- SCHEMBL11738124
- 351-84-8
- DTXSID00188599
- Z56756640
- Acetanilide, 4'-fluorothio-
- Ethanethioamide, N-(4-fluorophenyl)-
- AKOS027331803
-
- インチ: InChI=1S/C8H8FNS/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)
- InChIKey: YRHITILCFONAAW-UHFFFAOYSA-N
- ほほえんだ: CC(=S)NC1=CC=C(C=C1)F
計算された属性
- せいみつぶんしりょう: 169.03600
- どういたいしつりょう: 169.03614860g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 44.1Ų
じっけんとくせい
- PSA: 51.16000
- LogP: 2.80540
N-(4-fluorophenyl)ethanethioamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12080064-1g |
N-(4-Fluorophenyl)ethanethioamide |
351-84-8 | 97% | 1g |
$516 | 2024-07-24 | |
| Alichem | A019125204-1g |
N-(4-fluorophenyl)ethanethioamide |
351-84-8 | 95% | 1g |
$526.21 | 2023-09-02 |
N-(4-fluorophenyl)ethanethioamide 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
351-84-8 (N-(4-fluorophenyl)ethanethioamide) 関連製品
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
